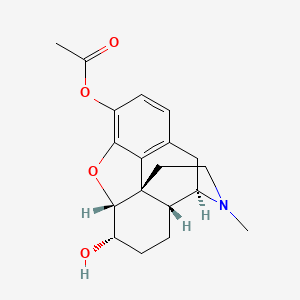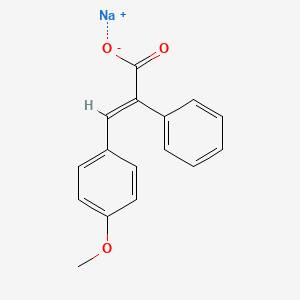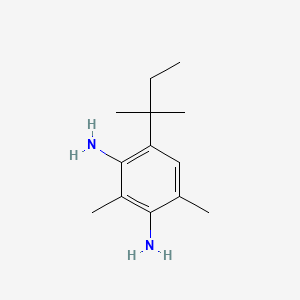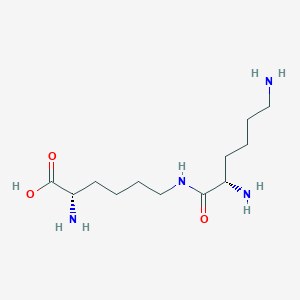
N~6~-L-Lysyl-L-Lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-L-Lysyl-L-lysine: is a dipeptide composed of two lysine molecules linked by a peptide bond It is a derivative of lysine, an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and cellular signaling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N6-L-Lysyl-L-lysine typically involves the coupling of two lysine molecules. One common method is the use of solid-phase peptide synthesis (SPPS), where the lysine residues are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of N6-L-Lysyl-L-lysine may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often employ automated peptide synthesizers to streamline production and ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions: N6-L-Lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups in the lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The peptide bond can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield N6-acetyl-L-lysine, while reduction of the peptide bond can produce L-lysine .
Applications De Recherche Scientifique
N6-L-Lysyl-L-lysine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins. It can also serve as a model compound for studying peptide bond formation and cleavage.
Biology: N6-L-Lysyl-L-lysine is used in studies of protein-protein interactions, enzyme kinetics, and cellular signaling pathways. It can also be used to investigate the role of lysine residues in protein function and stability.
Medicine: The compound has potential therapeutic applications, such as in the development of peptide-based drugs and as a component of drug delivery systems.
Industry: N6-L-Lysyl-L-lysine is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and food additives
Mécanisme D'action
The mechanism of action of N6-L-Lysyl-L-lysine involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in protein synthesis and modification. For example, it can be incorporated into growing polypeptide chains by ribosomes during translation. Additionally, N6-L-Lysyl-L-lysine can undergo post-translational modifications, such as acetylation or methylation, which can affect protein function and stability .
Comparaison Avec Des Composés Similaires
N6-acetyl-L-lysine: A derivative of lysine with an acetyl group attached to the amino group. It is involved in protein acetylation and plays a role in gene regulation.
N6-methyl-L-lysine: A lysine derivative with a methyl group attached to the amino group. It is a common post-translational modification in histones and is involved in chromatin remodeling.
N6-benzoyl-L-lysine: A lysine derivative with a benzoyl group attached to the amino group. .
Uniqueness: N6-L-Lysyl-L-lysine is unique due to its structure as a dipeptide composed of two lysine molecules. This structure allows it to serve as a versatile building block for the synthesis of more complex peptides and proteins. Additionally, its ability to undergo various chemical reactions and post-translational modifications makes it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
94613-75-9 |
|---|---|
Formule moléculaire |
C12H26N4O3 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H26N4O3/c13-7-3-1-5-9(14)11(17)16-8-4-2-6-10(15)12(18)19/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1 |
Clé InChI |
ISWYJQKGNGBKJG-UWVGGRQHSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N |
SMILES canonique |
C(CCN)CC(C(=O)NCCCCC(C(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



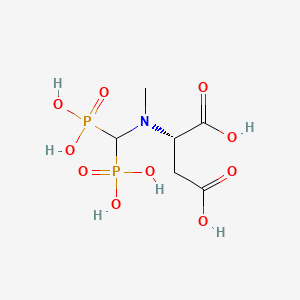
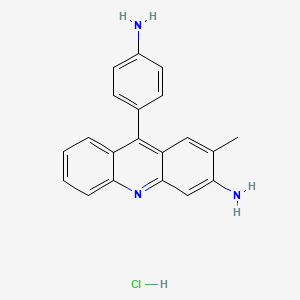
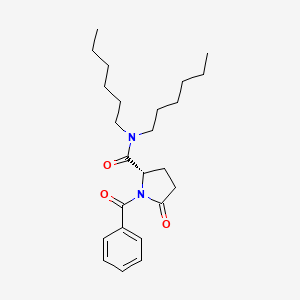
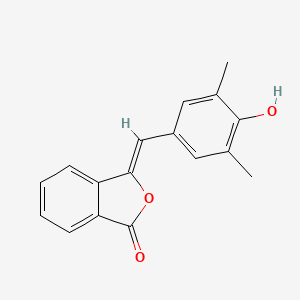
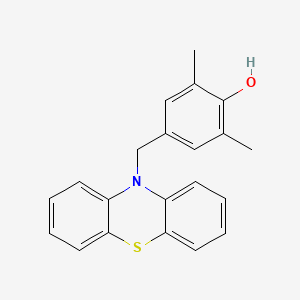
![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)
